molecular formula C18H15N5O2 B11475425 2-Imino-5-methyl-4-phenyl-4-[(propan-2-ylideneamino)oxy]-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile

2-Imino-5-methyl-4-phenyl-4-[(propan-2-ylideneamino)oxy]-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile

Cat. No.: B11475425
M. Wt: 333.3 g/mol
InChI Key: AZSRYZCKCCBBQT-UHFFFAOYSA-N
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Description

2-IMINO-5-METHYL-4-PHENYL-4-{[(PROPAN-2-YLIDENE)AMINO]OXY}-3-OXABICYCLO[310]HEXANE-1,6,6-TRICARBONITRILE is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IMINO-5-METHYL-4-PHENYL-4-{[(PROPAN-2-YLIDENE)AMINO]OXY}-3-OXABICYCLO[310]HEXANE-1,6,6-TRICARBONITRILE typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-IMINO-5-METHYL-4-PHENYL-4-{[(PROPAN-2-YLIDENE)AMINO]OXY}-3-OXABICYCLO[3.1.0]HEXANE-1,6,6-TRICARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

2-IMINO-5-METHYL-4-PHENYL-4-{[(PROPAN-2-YLIDENE)AMINO]OXY}-3-OXABICYCLO[3.1.0]HEXANE-1,6,6-TRICARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-IMINO-5-METHYL-4-PHENYL-4-{[(PROPAN-2-YLIDENE)AMINO]OXY}-3-OXABICYCLO[3.1.0]HEXANE-1,6,6-TRICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-IMINO-5-METHYL-4-PHENYL-4-{[(PROPAN-2-YLIDENE)AMINO]OXY}-3-OXABICYCLO[3.1.0]HEXANE-1,6,6-TRICARBONITRILE include other bicyclic organic molecules with similar functional groups and structural features. Examples include:

Uniqueness

The uniqueness of 2-IMINO-5-METHYL-4-PHENYL-4-{[(PROPAN-2-YLIDENE)AMINO]OXY}-3-OXABICYCLO[3.1.0]HEXANE-1,6,6-TRICARBONITRILE lies in its specific bicyclic structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

2-imino-5-methyl-4-phenyl-4-(propan-2-ylideneamino)oxy-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile

InChI

InChI=1S/C18H15N5O2/c1-12(2)23-25-18(13-7-5-4-6-8-13)15(3)16(9-19,10-20)17(15,11-21)14(22)24-18/h4-8,22H,1-3H3

InChI Key

AZSRYZCKCCBBQT-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1(C2(C(C2(C(=N)O1)C#N)(C#N)C#N)C)C3=CC=CC=C3)C

Origin of Product

United States

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